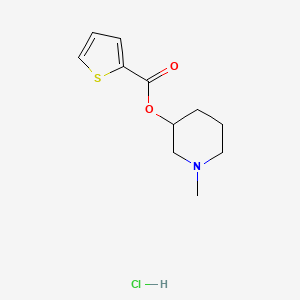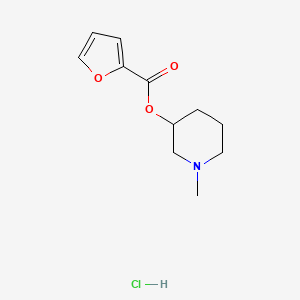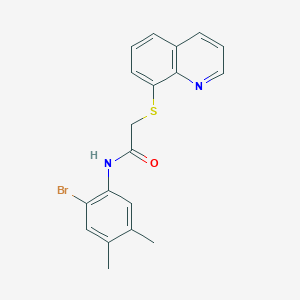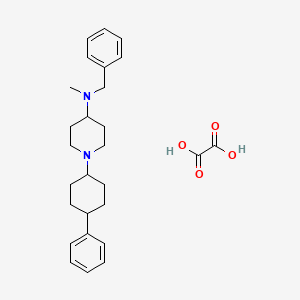
1-methyl-3-piperidinyl 2-thiophenecarboxylate hydrochloride
Übersicht
Beschreibung
1-methyl-3-piperidinyl 2-thiophenecarboxylate hydrochloride, also known as SR-95531, is a selective antagonist of the GABA-A receptor. It is commonly used in scientific research to study the role of GABA-A receptors in various physiological and pathological processes.
Wirkmechanismus
1-methyl-3-piperidinyl 2-thiophenecarboxylate hydrochloride is a selective antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the brain. By blocking the action of GABA-A receptors, this compound can increase neuronal excitability and alter the balance of neurotransmission in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, it has been shown to increase the frequency and duration of epileptic seizures in animal models, suggesting that GABA-A receptor antagonists may have proconvulsant effects. This compound has also been shown to increase anxiety-like behavior in rodents, suggesting that GABA-A receptor antagonists may have anxiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-3-piperidinyl 2-thiophenecarboxylate hydrochloride is a useful tool for studying the role of GABA-A receptors in various physiological and pathological processes. Its selective antagonism of GABA-A receptors allows researchers to selectively block the action of these receptors and study their effects on neuronal excitability and neurotransmission. However, this compound is not without limitations. Its proconvulsant and anxiogenic effects may limit its use in certain experimental systems, and its effects may vary depending on the specific experimental conditions and animal models used.
Zukünftige Richtungen
There are a number of future directions for research involving 1-methyl-3-piperidinyl 2-thiophenecarboxylate hydrochloride. One area of interest is the role of GABA-A receptors in addiction and substance abuse. This compound has been shown to reduce alcohol consumption in animal models, suggesting that GABA-A receptor antagonists may have therapeutic potential for alcoholism and other substance use disorders. Another area of interest is the role of GABA-A receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that GABA-A receptor modulation may have therapeutic potential for this and other neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-piperidinyl 2-thiophenecarboxylate hydrochloride is widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological processes. It has been used to investigate the role of GABA-A receptors in anxiety, epilepsy, and alcoholism, among other conditions. This compound has also been used to study the effects of GABA-A receptor modulation on synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
(1-methylpiperidin-3-yl) thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-12-6-2-4-9(8-12)14-11(13)10-5-3-7-15-10;/h3,5,7,9H,2,4,6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMJUPXDKXQOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{2-methoxy-4-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3973413.png)
![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3973420.png)
![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3973428.png)

![N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide](/img/structure/B3973450.png)
![1-{1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinyl}azepane oxalate](/img/structure/B3973453.png)
![1-benzyl-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973454.png)
![4-(allyloxy)-3-ethoxy-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)benzamide](/img/structure/B3973467.png)

![2-[1-(2-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3973480.png)
![{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B3973489.png)
